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molecular formula C13H9BrClN3OS B8556320 N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide

N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide

Cat. No. B8556320
M. Wt: 370.65 g/mol
InChI Key: YSWHQSDTEWZFCX-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

A solution of N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide (1.5 g, 4.0 mmol) and sodium ethoxide (0.54 g, 8.0 mmol) in 1-methyl-2-pyrrolidinone (10 mL) was heated to 120° C. for 8 hours. After cooling the reaction mixture to room temperature the mixture was poured into water. The resulting solid was collected by filtration, then washed sequentially with water and diethyl ether. The filter cake was dried to give N-(5-bromothiazolo[5,4-b]pyridin-2-yl)benzamide (1.02 g, 76%). 1H NMR (400 MHz, d6-DMSO): 13.2 (br s, 1H), 8.16-8.10 (m, 3H), 7.72 (d, 1H), 7.70 (t, 1H), 7.59 (t, 2H). MS (EI) for C13H8BrN3OS: 336 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6](Cl)[C:5]([NH:9][C:10]([NH:12][C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[S:11])=[CH:4][CH:3]=1.[O-]CC.[Na+].O>CN1CCCC1=O>[Br:1][C:2]1[N:7]=[C:6]2[S:11][C:10]([NH:12][C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[N:9][C:5]2=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)Cl)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
0.54 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed sequentially with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)SC(=N2)NC(C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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